2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Catalog No.
S697556
CAS No.
339-58-2
M.F
C9H9ClF3NO
M. Wt
239.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydr...

CAS Number

339-58-2

Product Name

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride

Molecular Formula

C9H9ClF3NO

Molecular Weight

239.62 g/mol

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H

InChI Key

APBKZMJARWKEJO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS 339-58-2) is a fluorinated aromatic aminoketone supplied as a stable, crystalline hydrochloride salt. Its primary value is as a high-purity intermediate and building block in multi-step syntheses within the pharmaceutical and agrochemical sectors. The compound's utility is defined by two core features: the hydrochloride salt form, which enhances handling and processability, and the para-positioned trifluoromethyl (-CF3) group, which is incorporated to modulate the biological activity and pharmacokinetic properties of downstream target molecules.

Substituting this compound with its free base or non-fluorinated analogs introduces significant process and performance risks. The hydrochloride salt form is deliberately chosen over the free base to ensure superior stability, handling, and solubility, making it more amenable to industrial and laboratory workflows. Furthermore, the trifluoromethyl group at the 4-position is not merely a structural placeholder; its strong electron-withdrawing nature and metabolic blocking capabilities are critical for the bioactivity of the final product. Using a non-fluorinated analog like 2-aminoacetophenone or a positional isomer (e.g., 3-CF3) would fundamentally alter the electronic and steric profile, leading to different reaction pathways and a final molecule lacking the desired pharmacokinetic properties.

Enhanced Processability: Superior Handling and Stability of the Hydrochloride Salt Form

Primary aminoketones are frequently converted to their hydrochloride salts to improve chemical stability and simplify physical handling. The target compound is supplied as a stable, white to off-white crystalline powder, which facilitates accurate weighing and dosing in process environments. This contrasts with the corresponding free base, which, like many primary aminoketones, may be less stable, potentially an oil, or prone to degradation/color change upon storage.

Evidence DimensionPhysical Form & Stability
Target Compound DataWhite to off-white crystalline powder, stable under recommended storage.
Comparator Or BaselineFree base form (2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone), which is often less stable or non-crystalline.
Quantified DifferenceHigh (Stable crystalline solid vs. potentially unstable, non-solid free base).
ConditionsStandard laboratory and chemical process storage and handling.

This ensures batch-to-batch reproducibility, simplifies material handling, and reduces the risk of material degradation and associated impurities during storage and use.

Process Flexibility: Confirmed Aqueous Solubility for Broader Reaction Compatibility

The hydrochloride salt form of the target compound is documented as being soluble in water. This property is a direct contrast to its non-polar free base, which is expected to have negligible aqueous solubility based on its structure. The ability to dissolve in water allows for a wider range of reaction conditions, including aqueous or biphasic systems, that are not viable for the free base.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in water.
Comparator Or BaselineFree base form, which is expected to be insoluble in water.
Quantified DifferenceEnables use in aqueous reaction media and simplifies aqueous workup procedures.
ConditionsAqueous and protic solvent systems for synthesis and purification.

Aqueous solubility expands the accessible solvent systems for synthesis and can significantly simplify purification steps, such as enabling straightforward removal of non-polar impurities via aqueous extraction.

Precursor Efficacy: The 4-CF3 Group is Essential for Downstream Bioactivity

The strategic placement of a trifluoromethyl group is a widely used strategy in drug design to enhance crucial pharmacokinetic properties. Specifically, the -CF3 group increases lipophilicity, which can improve membrane permeability, and acts as a metabolic blocker, enhancing the stability of the molecule in vivo. Substituting this precursor with a non-fluorinated analog like 2-aminoacetophenone hydrochloride would result in a final product lacking these critical, designed-in features.

Evidence DimensionContribution to Downstream Product Properties
Target Compound DataIncorporates a 4-CF3 group known to enhance metabolic stability and lipophilicity.
Comparator Or BaselineNon-fluorinated analogs (e.g., 2-aminoacetophenone HCl), which do not confer these pharmacokinetic benefits.
Quantified DifferenceProvides essential properties for viability as a pharmaceutical or agrochemical active ingredient.
ConditionsIn vivo metabolic pathways and target binding assays.

Procuring this specific 4-CF3 substituted precursor is a prerequisite for achieving the desired metabolic stability and bioactivity in the final target compound.

Synthesis of Metabolically Stable Pharmaceutical Intermediates

This compound is the right choice when the synthetic goal is a novel therapeutic agent where metabolic stability is a key design parameter. The 4-trifluoromethylphenyl moiety is a well-established motif for blocking common metabolic pathways, thereby increasing the half-life of the final drug candidate.

Construction of Fluorinated Heterocyclic Scaffolds

Ideal for use in condensation and cyclization reactions to produce a wide range of 4-CF3-phenyl substituted heterocycles, such as imidazoles, oxazoles, or pyrazines. The stability and solubility of the hydrochloride salt make it a reliable precursor for these often complex, multi-step syntheses.

Development of Agrochemicals with Enhanced Bioavailability

In agrochemical research, the lipophilicity imparted by the -CF3 group can improve the penetration and transport of the active compound in target organisms. This precursor is suitable for building novel pesticides or herbicides where enhanced bioavailability is required for efficacy.

Use in Aqueous or Protic Solvent-Based Syntheses

Where process constraints favor or require the use of water or other protic solvents, the confirmed aqueous solubility of this hydrochloride salt makes it a superior choice over its water-insoluble free base, simplifying the reaction setup and subsequent purification.

Dates

Last modified: 08-15-2023

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